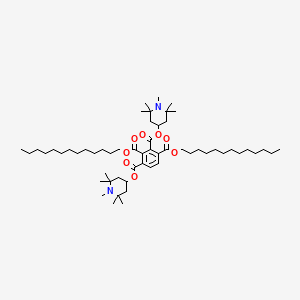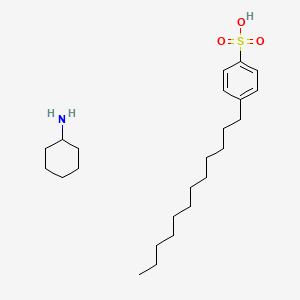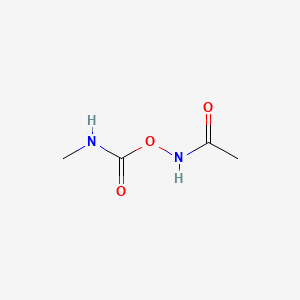
Acetamide, N-(((methylamino)carbonyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(((methylamino)carbonyl)oxy)-: is an organic compound with the molecular formula C4H8N2O3. It is a derivative of acetamide and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methylamino group and a carbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(((methylamino)carbonyl)oxy)- can be achieved through several methods. One common method involves the reaction of acetamide with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of Acetamide, N-(((methylamino)carbonyl)oxy)- often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, N-(((methylamino)carbonyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Acetamide, N-(((methylamino)carbonyl)oxy)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays.
Medicine: In the medical field, Acetamide, N-(((methylamino)carbonyl)oxy)- is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of certain diseases.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(((methylamino)carbonyl)oxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its action include inhibition of enzyme activity and modulation of protein-protein interactions. These effects are mediated through the formation of covalent bonds or non-covalent interactions with the target molecules.
Comparación Con Compuestos Similares
Acetamide: A simpler derivative with the formula CH3CONH2.
N-Methylacetamide: Contains a methyl group attached to the nitrogen atom.
N,N-Dimethylacetamide: Features two methyl groups attached to the nitrogen atom.
Comparison: Compared to these similar compounds, Acetamide, N-(((methylamino)carbonyl)oxy)- is unique due to the presence of the methylamino and carbonyl groups. This structural difference imparts distinct reactivity and properties, making it suitable for specific applications that other acetamide derivatives may not fulfill.
Propiedades
Número CAS |
104671-59-2 |
|---|---|
Fórmula molecular |
C4H8N2O3 |
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
acetamido N-methylcarbamate |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)6-9-4(8)5-2/h1-2H3,(H,5,8)(H,6,7) |
Clave InChI |
KJFYIRGNNOCTLS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NOC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


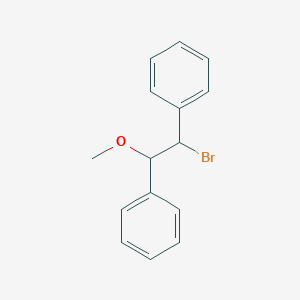
![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
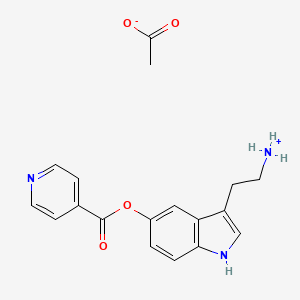


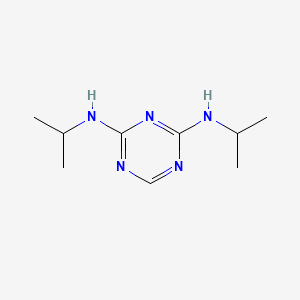

![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

